Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the CAS Number: 2225145-02-6 . It has a molecular weight of 276.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7ClN2O3.K/c11-7-4-2-1-3-6(7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 276.72 . It is typically stored at room temperature and is available in powder form . More specific physical and chemical properties were not available in the sources I found.Scientific Research Applications
Alkylation and Solvent Effects
- The study by Ziyaev and Galust'yan (1997) investigates the alkylation of similar compounds, focusing on how the solvent influences the product ratio of S- and N-methylation in reactions involving potassium salts of 5-aryl-1,3,4-oxadiazoline-2-thiones (Ziyaev & Galust'yan, 1997).
Reactivity and Ring-Fission
- Jäger et al. (2002) explored the reactivity of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, demonstrating ring fission and C–C bond cleavage reactions, indicative of complex chemical behavior in similar oxadiazole compounds (Jäger et al., 2002).
Synthesis and Antimicrobial Activity
- Ates et al. (1998) synthesized novel 5-aryl-2-[(N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazole derivatives, highlighting their weak antimicrobial activity against certain bacteria, demonstrating the biological potential of such compounds (Ates et al., 1998).
Structural and Biochemical Aspects of Metal Complexes
- Research by Sengupta, Pandey, and Singh (2007) delves into the synthesis and characterization of Zinc(II) complexes of oxadiazole functionalized dithiocarbazinates, offering insights into their potential antibacterial and antifungal activities (Sengupta, Pandey, & Singh, 2007).
Antibacterial Properties and Synthesis Methods
- Ghattas et al. (1982) synthesized 2-N-Aryl/heterocyclic carboxamidomethylthio-5-p-chlorophenyl-1,3,4-oxadiazoles and evaluated their antibacterial properties, signifying the medicinal chemistry applications of these compounds (Ghattas et al., 1982).
Versatility in Synthesis and Protection
- Moormann et al. (2004) discussed the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a versatile synthon in various synthetic sequences, emphasizing its stability and potential for releasing free acetamidine by mild reduction (Moormann et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
potassium;5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3.K/c11-7-4-2-1-3-6(7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCABFPKKGWRGE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(O2)C(=O)[O-])Cl.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClKN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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